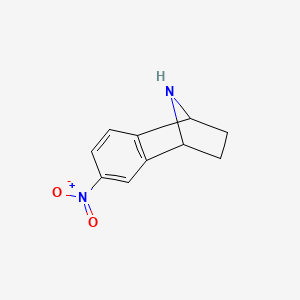

6-Nitro-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

CAS No.:

Cat. No.: VC15988540

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O2 |

|---|---|

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | 4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |

| Standard InChI | InChI=1S/C10H10N2O2/c13-12(14)6-1-2-7-8(5-6)10-4-3-9(7)11-10/h1-2,5,9-11H,3-4H2 |

| Standard InChI Key | XRULVHNQNQRGBN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2C3=C(C1N2)C=CC(=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a naphthalene ring system partially reduced to a 1,2,3,4-tetrahydro configuration, with an additional 1,4-epimine bridge. The epimine group introduces a three-membered ring containing one nitrogen atom, creating significant ring strain and enhancing reactivity. A nitro group (-NO₂) at the 6-position further modulates electronic properties, influencing both synthetic accessibility and functional behavior .

Structural Comparison to Analogues

-

6-Nitrotetralin (1,2,3,4-Tetrahydro-6-nitronaphthalene): Shares the tetrahydro-naphthalene backbone and nitro substitution but lacks the epimine bridge .

-

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene: Features a tetralin scaffold with an amino group but replaces the epimine with a phenyl substituent.

-

tert-Butyl (1S,4R)-6-nitro-1,2...: Demonstrates stereochemical complexity in nitro-substituted tetralin derivatives, highlighting the role of protecting groups in synthesis .

Molecular Formula and Properties

Theoretical calculations predict the molecular formula as C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol. Key physicochemical properties inferred from analogs include:

Synthesis and Reaction Pathways

Epimine Ring Formation

The 1,4-epimine bridge is typically constructed via intramolecular cyclization of a β-amino alcohol precursor under acidic or thermal conditions. For example, treating 6-nitro-1,2,3,4-tetrahydro-1,4-diol-naphthalene with ammonia or amines can induce ring closure .

Nitration Techniques

Electrophilic aromatic nitration introduces the nitro group at the 6-position. Directed ortho-metallation or Friedel-Crafts conditions using mixed acids (HNO₃/H₂SO₄) are common, though regioselectivity must be carefully controlled .

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to manage exothermic nitration steps and catalytic hydrogenation for intermediate reductions. Palladium or platinum catalysts (e.g., Pd/C) optimize yield while minimizing byproducts .

Physicochemical and Spectroscopic Characteristics

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ (N=O asymmetric stretch) and 1340 cm⁻¹ (N=O symmetric stretch) confirm nitro-group presence .

-

¹H NMR: Distinct signals for epimine protons (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) .

Reactivity Profile

The strained epimine ring undergoes nucleophilic ring-opening reactions with water, alcohols, or amines, yielding diamino or amino-alcohol derivatives. The nitro group facilitates electrophilic substitution, enabling further functionalization at the 5- or 7-positions .

Applications in Materials Science

Polymer Modification

The nitro group enhances electron-deficient character, making the compound a candidate for:

Energetic Materials

Nitro-epimine derivatives show promise as low-sensitivity explosives due to balanced energy density and stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume